molecular formula C11H12O4 B1607110 Dimethyl 4-methylisophthalate CAS No. 23038-61-1

Dimethyl 4-methylisophthalate

Cat. No.: B1607110
CAS No.: 23038-61-1
M. Wt: 208.21 g/mol
InChI Key: MTDRWWFCMSDTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-methylisophthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a methyl group is attached to the benzene ring. This compound is used in various industrial applications, including the production of polymers and as an intermediate in organic synthesis .

Preparation Methods

Dimethyl 4-methylisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods often involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Dimethyl 4-methylisophthalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 4-methylisophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-methylisophthalate in its applications involves its ability to undergo esterification and polymerization reactions. The ester groups in the compound are reactive sites that participate in these reactions, leading to the formation of larger molecules or polymers. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Dimethyl 4-methylisophthalate can be compared with other similar compounds, such as dimethyl isophthalate and dimethyl terephthalate. These compounds share similar ester functional groups but differ in the position of the methyl group on the benzene ring. The unique position of the methyl group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Similar compounds include:

  • Dimethyl isophthalate
  • Dimethyl terephthalate
  • Dimethyl phthalate

Each of these compounds has unique properties and applications, highlighting the versatility of esterified aromatic compounds in industrial and research settings .

Biological Activity

Dimethyl 4-methylisophthalate (DM4M) is an organic compound with significant implications in various biological and chemical processes. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is a derivative of isophthalic acid, characterized by the presence of two ester functional groups. Its chemical formula is C11H12O4C_{11}H_{12}O_{4}, and it is primarily utilized as a plasticizer and in polymer chemistry due to its ability to enhance the flexibility and durability of plastics .

Target of Action

DM4M interacts with various biological targets, influencing several biochemical pathways. It is known to affect cell signaling, gene expression, and cellular metabolism, particularly in the context of inflammatory responses.

Biochemical Pathways

As a member of the phthalate family, DM4M undergoes microbial degradation through aerobic and anaerobic processes. It is metabolized by esterases to monomethyl isophthalate and isophthalate, which are further processed by enzymes like isophthalate 3,4-dioxygenase .

Cellular Effects

Research indicates that DM4M can disrupt pro-survival pathways in cells, leading to reduced ATP levels and increased apoptosis in specific cell types. This apoptotic effect has been observed in leukemic cells, where DM4M inhibits enzymes involved in inflammatory pathways such as NF-κB .

Pharmacokinetics

Upon oral intake, DM4M is hydrolyzed primarily in the small intestine, resulting in the production of monomethyl fumarate (MMF), which exhibits anti-inflammatory properties. This transformation highlights the compound's potential therapeutic applications.

Toxicity and Dosage Effects

In animal models, the biological effects of DM4M vary significantly with dosage. Low doses may have negligible impacts on cellular function, while higher concentrations can induce toxic effects such as apoptosis and metabolic disruption. A study demonstrated that at elevated levels, DM4M altered immune cell composition and function .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In one study, it exhibited significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Research Applications

Application Area Description
Polymer Chemistry Used as a monomer for synthesizing polyesters; enhances material properties.
Organic Synthesis Serves as an intermediate for pharmaceuticals and agrochemicals.
Material Science Contributes to developing advanced materials with improved thermal stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl 4-methylisophthalate, and how can purity be optimized?

this compound is typically synthesized via esterification of 4-methylisophthalic acid with methanol, using acid catalysts like sulfuric acid. To optimize purity, recrystallization from ethanol or methanol is recommended. Chromatographic techniques (e.g., column chromatography with silica gel) can resolve byproducts. Ensure reaction conditions (temperature, stoichiometry) are tightly controlled to minimize side reactions . For structural analogs, solvent selection and gradient elution are critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and ester group placement. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) validates molecular weight. Cross-referencing with literature melting points and spectral databases (e.g., SciFinder, Reaxys) confirms consistency with reported data .

Q. What safety protocols are critical when handling this compound in the lab?

Use nitrile gloves and protective goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Regularly calibrate fume hoods to maintain safe vapor levels .

Advanced Research Questions

Q. How can reaction kinetics be modeled for this compound synthesis?

A lumped kinetic model, parameterized using fixed-bed reactor data, can predict yield under varying temperatures (e.g., 150–200°C) and pressures. Fit experimental data (e.g., 240 data points) to Arrhenius equations to optimize catalyst performance and CO₂ utilization in gas-phase syntheses .

Q. What data management strategies ensure reproducibility in this compound research?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (e.g., Chemotion ELN) to log raw spectra and reaction conditions. Preserve processed data in repositories like RADAR4Chem, with metadata detailing instrumentation and calibration protocols .

Q. How do computational methods aid in predicting this compound’s reactivity?

Density Functional Theory (DFT) simulations can map electron density around the methyl and ester groups, identifying sites for nucleophilic attack. Compare computational results (e.g., Gibbs free energy of intermediates) with experimental kinetic data to validate mechanistic pathways .

Q. How should conflicting spectral data for this compound derivatives be resolved?

Q. What green chemistry approaches reduce waste in this compound synthesis?

Substitute traditional acid catalysts with immobilized enzymes or ionic liquids to improve recyclability. Explore solvent-free mechanochemical synthesis to minimize organic waste. Lifecycle assessments (LCAs) can quantify environmental benefits of alternative routes .

Q. What chromatographic methods separate this compound isomers?

Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) based on polarity differences. For preparative-scale separation, centrifugal partition chromatography (CPC) offers high resolution .

Q. How does this compound’s stability under varying storage conditions impact experimental outcomes?

Conduct accelerated stability studies at 40°C/75% relative humidity to assess degradation. Monitor via HPLC for hydrolysis byproducts (e.g., monoesters). Store under nitrogen in amber vials at –20°C for long-term stability. Pre-dry solvents to prevent ester hydrolysis during synthesis .

Properties

IUPAC Name

dimethyl 4-methylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDRWWFCMSDTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066849
Record name Dimethyl 4-methylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23038-61-1
Record name 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23038-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 4-methylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4-methylisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.